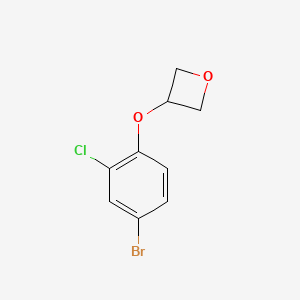

3-(4-Bromo-2-chlorophenoxy)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2-chlorophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMSKGFNOCRJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromo 2 Chlorophenoxy Oxetane and Analogues

General Approaches to Oxetane (B1205548) Ring Construction

The synthesis of oxetanes presents a notable challenge due to the inherent ring strain of the four-membered ether. acs.org This strain means that the kinetics of cyclization to form oxetanes are considerably slower than for the formation of three, five, or six-membered cyclic ethers. acs.org Consequently, successful syntheses often necessitate the use of strong bases and effective leaving groups to achieve reasonable yields. acs.org The primary methods for constructing the oxetane ring can be broadly categorized into intramolecular cyclizations (forming either a C–O or a C–C bond), ring expansion of smaller heterocycles, and cycloaddition reactions. magtech.com.cnbeilstein-journals.org

Intramolecular Cyclization Strategies

Intramolecular cyclization is a fundamental and widely employed method for the synthesis of oxetanes. This approach involves the formation of the ring from an acyclic precursor containing all the necessary atoms.

The most prevalent strategy for oxetane synthesis is the intramolecular Williamson ether synthesis, which involves the formation of a C–O bond. magtech.com.cnacs.org This reaction typically proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on the same molecule.

A classic example is the synthesis of oxetan-3-one, a key intermediate for many substituted oxetanes. digitellinc.com Carreira and coworkers developed a scalable synthesis starting from dihydroxyacetone dimer. acs.org The process involves monotosylation followed by deprotonation with sodium hydride (NaH) to induce intramolecular cyclization, forming the oxetane ring. Subsequent acidic cleavage of a ketal protecting group yields oxetan-3-one. acs.org

Table 1: Key Reagents in C–O Bond Forming Cyclizations for Oxetane Synthesis

| Starting Material Type | Base | Leaving Group | Product | Reference |

| 1,3-halohydrin | Strong base (e.g., KOH, NaH) | Halogen (Cl, Br, I) | Oxetane | researchgate.net |

| Monotosylated 1,3-diol | NaH | Tosylate | Oxetane | acs.org |

| 3,4-epoxy-alcohol | KOH in aq. DMSO | Epoxide | Oxetane | rsc.org |

This methodology can be applied to the synthesis of 3-aryloxyoxetanes. For instance, the reaction of a suitable 1,3-diol precursor with a halogenating agent or a sulfonyl chloride would generate a substrate primed for intramolecular cyclization. In the specific case of 3-(4-bromo-2-chlorophenoxy)oxetane, a plausible route would involve the synthesis of 1-(4-bromo-2-chlorophenoxy)propane-2,3-diol, followed by conversion of one of the hydroxyl groups into a good leaving group and subsequent base-mediated ring closure.

While less common than C–O bond formation, intramolecular C–C bond forming cyclizations offer an alternative route to oxetanes. beilstein-journals.org This strategy typically involves the deprotonation of an ether at the α-carbon, followed by an intramolecular SN2 displacement of a leaving group. beilstein-journals.org

One notable example is the intramolecular cyclization of epoxy allylic ethers. Treatment of a trans-epoxy allylic ether with a strong base like sec-butyllithium (B1581126) (sBuLi) leads to the formation of a vinyloxetane. acs.org The reaction's success hinges on the stereochemistry of the starting material, with the trans isomer being crucial for the intramolecular epoxide ring-opening. acs.org

Another approach involves the intramolecular C-glycosidation to form bicyclic ketooxetanes. Silver triflate can mediate the cyclization of thiopyridyl glycosides containing a silyl (B83357) enol ether side chain, leading to the formation of the oxetane ring through the addition of the enol ether to an oxocarbenium intermediate. acs.org

Ring Expansion Reactions of Smaller Heterocycles

Ring expansion reactions provide another avenue for the synthesis of oxetanes, starting from more readily available smaller heterocyclic rings.

The expansion of epoxides to oxetanes is a well-established method. acs.org A common strategy involves opening an epoxide with a nucleophile that also carries a leaving group. For example, epoxides can be opened by a selenomethyllithium reagent, followed by conversion of the resulting hydroxyl group into a halide. Subsequent treatment with a base like potassium tert-butoxide (KOtBu) induces cyclization to the oxetane. acs.orgillinois.edu

The Corey-Chaykovsky reaction, using sulfur ylides, is also a powerful tool for the one-carbon ring expansion of epoxides to oxetanes. digitellinc.comillinois.edu This method has been utilized for the synthesis of 2-substituted oxetanes on a multigram scale. digitellinc.com The reaction begins with a (homo)allylic alcohol, which is first converted to the corresponding epoxide. This epoxide is then treated with the Corey-Chaykovsky reagent to yield the oxetane. digitellinc.com A modified version of this, using a sulfoxonium ylide, has been employed in the synthesis of bioactive steroid derivatives containing an oxetane ring. nih.gov

Table 2: Reagents for Epoxide Ring Expansion to Oxetanes

| Reagent Type | Key Features | Example Reagent | Reference |

| Selenomethyllithium followed by base | Multi-step process involving ring opening and subsequent cyclization | (CH₃Se)₂CHLi | acs.orgillinois.edu |

| Sulfur Ylides (Corey-Chaykovsky) | Direct one-carbon ring expansion | (CH₃)₂S=CH₂ | digitellinc.comillinois.edu |

| Sulfoxonium Ylides | Similar to sulfur ylides, used in complex molecule synthesis | (CH₃)₂SO=CH₂ | nih.gov |

Cycloaddition Reactions

[2+2] Cycloaddition reactions represent a direct and highly efficient method for constructing the oxetane ring. beilstein-journals.orgchemrxiv.org The most prominent of these is the Paternò-Büchi reaction.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. slideshare.netnih.gov First reported in 1909, this reaction typically involves the excitation of the carbonyl compound to its triplet state, which then reacts with the ground-state alkene. slideshare.netnih.gov The reaction's regioselectivity and stereoselectivity can be influenced by factors such as the solvent, the nature of the substituents on both the carbonyl and the alkene, and the temperature. slideshare.net

This reaction has been successfully applied to a wide range of substrates, including electron-rich alkenes like enol ethers and enol esters. nih.gov For instance, the irradiation of benzophenone (B1666685) in the presence of 2,3-dihydrofuran (B140613) yields the corresponding oxetane adduct. nih.gov While traditionally requiring high-energy UV light, recent advancements have led to the development of visible-light-mediated Paternò-Büchi reactions using photocatalysts, which enhances the safety and scalability of the process. chemrxiv.org

Paternò–Büchi Reaction and Photochemical Approaches

The Paternò-Büchi reaction stands as a primary photochemical method for synthesizing oxetane rings. numberanalytics.comnih.gov This reaction involves a [2+2] cycloaddition between a carbonyl compound and an alkene, initiated by photochemical excitation. slideshare.netmdpi.com Historically, this transformation required high-energy UV light to excite the carbonyl compound, which limited its scalability and safety. chemrxiv.org

The general mechanism, first elucidated by Paterno and Büchi, proceeds through the photo-excitation of the carbonyl group to a singlet state, followed by intersystem crossing to a more stable triplet state. numberanalytics.comslideshare.net This triplet species then reacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the oxetane ring. slideshare.net The reaction's regioselectivity and stereoselectivity can be influenced by factors such as the choice of solvent, the electronic nature of the substituents on both the carbonyl and alkene components, and temperature. slideshare.net

Recent advancements have enabled the Paternò-Büchi reaction to proceed using visible light, mediated by a photocatalyst. chemrxiv.org This approach utilizes an iridium-based photocatalyst that absorbs visible light and transfers the energy to the carbonyl substrate, promoting it to the necessary triplet state. This method has been successfully applied to a variety of aryl glyoxylates and alkenes, achieving high yields of functionalized oxetanes and expanding the reaction's applicability. chemrxiv.org While not specifically documented for this compound, this photochemical strategy represents a viable, atom-economical approach to constructing the 3-aryloxyoxetane core from an appropriate alkene and carbonyl precursor. numberanalytics.commdpi.com

Anionic Ring-Opening Alternating Copolymerization Strategies

Anionic ring-opening polymerization (ROP) is a powerful technique primarily for creating polymers, not for the synthesis of a discrete small molecule like this compound. However, the principles are relevant to the chemistry of oxetanes. This strategy involves the polymerization of cyclic monomers, such as oxetane, to form polyethers. rsc.orgresearchgate.net

In the context of creating alternating copolymers, two different monomers are polymerized in a sequence that results in a repeating A-B-A-B structure. For instance, the ring-opening copolymerization (ROCOP) of cyclic anhydrides and oxetanes, often catalyzed by organobases, can produce polyesters with a precisely alternating structure. acs.org The mechanism typically involves a nucleophilic attack initiating the ring-opening of one monomer, with the resulting active center then opening the second type of monomer, and so on. acs.org

Similarly, amphiphilic block copolymers have been synthesized by the anionic ROP of oxetane and ethylene (B1197577) oxide. rsc.org By leveraging the different reactivity of the monomers, a diblock copolymer can be formed. rsc.org While these polymerization strategies are designed for macromolecule synthesis, the underlying ring-opening chemistry of the oxetane monomer is a fundamental aspect of its reactivity.

Formation of the Aryl Ether Linkage in this compound

The key structural feature of the target molecule is the ether bond connecting the oxetane ring to the di-halogenated phenyl ring. The formation of this aryl ether linkage is a critical step in its synthesis, which can be achieved through several classic and modern etherification methods.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a pathway for forming aryl ethers, particularly when the aromatic ring is "activated" by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In a potential synthesis of this compound, this would most likely involve the sodium or potassium salt of 3-hydroxyoxetane (oxetan-3-olate) acting as the nucleophile. This nucleophile would then attack an aromatic ring where a leaving group is present, such as a fluoro or nitro group, positioned ortho or para to other electron-withdrawing substituents. wikipedia.orglibretexts.org

For the specific target molecule, a hypothetical SNAr precursor could be 1-bromo-2-chloro-4-fluorobenzene. The electron-withdrawing nature of the chloro and bromo substituents would facilitate the attack of the oxetan-3-olate nucleophile, displacing the fluoride (B91410) and forming the desired ether. fishersci.co.uk The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Etherification Reactions

More common than SNAr for this type of structure are standard etherification reactions, such as the Williamson and Mitsunobu reactions.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org The reaction involves an SN2 displacement of a halide or other good leaving group by an alkoxide nucleophile. libretexts.org For the synthesis of this compound, the most logical approach involves two potential reactant pairings:

Route A: Reaction of the sodium or potassium salt of 4-bromo-2-chlorophenol (B165030) with an oxetane bearing a leaving group at the 3-position, such as 3-bromooxetane (B1285879) or 3-tosyloxyoxetane.

Route B: Reaction of the sodium or potassium salt of 3-hydroxyoxetane with 1-bromo-2-chloro-4-halobenzene.

Given the principles of SN2 reactions, which favor unhindered primary or secondary halides, Route A is generally preferred. masterorganicchemistry.comlibretexts.org The phenoxide is a potent nucleophile, and the secondary carbon of the oxetane ring is a suitable electrophile. The reaction is typically carried out in a polar aprotic solvent like THF or DMSO. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative route to form the ether linkage, particularly useful when starting from two alcohol precursors: 3-hydroxyoxetane and 4-bromo-2-chlorophenol. wikipedia.orgmdpi.com This reaction uses a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgchem-station.com The reaction proceeds by activating the alcohol (in this case, 3-hydroxyoxetane) with the phosphine to form a good leaving group, which is then displaced by the phenoxide nucleophile in an SN2 fashion, resulting in a clean inversion of stereochemistry if a chiral center is present. mdpi.comorganic-chemistry.org The reaction is known for its mild conditions, although the removal of byproducts like triphenylphosphine oxide can sometimes be challenging. chem-station.com

| Reaction | Nucleophile | Electrophile | Key Reagents |

| Williamson Ether Synthesis | 4-Bromo-2-chlorophenoxide | 3-Halooxetane or 3-Tosyloxyoxetane | Strong base (e.g., NaH) |

| Mitsunobu Reaction | 4-Bromo-2-chlorophenol | 3-Hydroxyoxetane | PPh₃, DEAD or DIAD |

| SNAr Reaction | 3-Hydroxyoxetane (as alkoxide) | 1-Bromo-2-chloro-4-fluorobenzene | Base |

Strategies for Introducing Halogen Substituents on the Phenoxy Moiety

While the most direct syntheses would start with the pre-halogenated phenol (B47542), it is theoretically possible to introduce the halogen atoms onto a precursor molecule.

Direct Halogenation of Phenoxy Precursors

This approach would involve the synthesis of 3-phenoxyoxetane first, followed by the sequential or simultaneous introduction of the bromine and chlorine atoms onto the phenyl ring. Phenols and phenoxy groups are activating for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Direct bromination of a 3-(2-chlorophenoxy)oxetane precursor would likely yield a mixture of products, with the bromine adding to the positions ortho and para to the activating ether linkage. Similarly, chlorination of a 3-(4-bromophenoxy)oxetane (B1398667) precursor would face regioselectivity challenges. Controlling the stoichiometry and reaction conditions would be critical to achieve the desired 4-bromo-2-chloro substitution pattern, and this route is generally considered less efficient than using a starting material that already contains the correct halogen pattern.

Incorporation of Pre-Halogenated Aromatic Building Blocks

The synthesis of 3-aryloxy oxetanes, such as this compound, is most commonly achieved through a Williamson ether synthesis. This method involves the coupling of an oxetane electrophile with a nucleophilic phenol. For the title compound, the key precursors are a 3-functionalized oxetane and the pre-halogenated aromatic building block, 4-bromo-2-chlorophenol.

The general strategy involves the reaction of 3-hydroxyoxetane or a derivative with a more suitable leaving group (e.g., tosylate, mesylate) with 4-bromo-2-chlorophenol in the presence of a base. The use of 4-bromo-2-chlorophenol as a starting material in organic synthesis is well-established. nih.gov A typical procedure would involve deprotonating the phenol with a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) to form the corresponding phenoxide. The subsequent addition of a 3-oxetanyl electrophile, for instance, 3-tosyloxyoxetane, would lead to an S(_N)2 reaction, displacing the tosylate and forming the desired ether linkage.

This approach is analogous to established methods for synthesizing other 3,3-disubstituted oxetanes where phenols are alkylated with functionalized oxetane precursors. connectjournals.com The stability of the oxetane ring to various reaction conditions, including basic and acidic environments, allows for its incorporation using standard synthetic transformations. rsc.org

Stereoselective Synthesis of Functionalized Oxetanes

Achieving stereocontrol in the synthesis of substituted oxetanes is a significant challenge due to the inherent ring strain of the four-membered system. acs.org However, several powerful methods have been developed to control both the absolute (enantioselectivity) and relative (diastereoselectivity) stereochemistry of these valuable heterocycles.

The preparation of oxetanes in an optically active form is crucial for their application in medicinal chemistry. Key strategies include asymmetric cyclization, ring expansion of chiral precursors, and asymmetric catalysis.

One of the earliest successful approaches involved the enantioselective reduction of a β-halo ketone using a chiral reducing agent, followed by a base-promoted intramolecular Williamson ether cyclization. acs.org This sequence establishes the stereocenter in the reduction step, which is then transferred to the final oxetane product without racemization. acs.org

Ring expansion of readily available chiral epoxides provides another efficient route. For instance, the reaction of enantioenriched epoxides with sulfur ylides can produce enantioenriched 3-substituted oxetanes with high fidelity. illinois.edu

More recently, catalytic asymmetric methods have emerged as powerful tools. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be rendered highly enantioselective by using a chiral iridium photocatalyst that operates via a rebound triplet mechanism. beilstein-journals.org Similarly, chiral copper(II) complexes have been shown to catalyze the asymmetric synthesis of oxetanes from silyl enol ethers and α-ketoesters, affording products with excellent yields and enantioselectivities. beilstein-journals.org

| Method | Substrate(s) | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

| Asymmetric Reduction & Cyclization | β-halo ketones | Chiral Borohydride Reagent | - | 79-89 | acs.org |

| Epoxide Ring Expansion | 2-phenyloxirane | Sulfur Ylide | 74 | 99 | illinois.edu |

| Paternò–Büchi Reaction | Quinolone + Ketoester | Chiral Iridium Photocatalyst | High | Excellent | beilstein-journals.org |

| Asymmetric [2+2] Cycloaddition | Silyl enol ether + Trifluoropyruvate | Chiral Cu(II) Complex | up to 99 | up to 98 | beilstein-journals.org |

When multiple stereocenters are present, controlling their relative orientation is paramount. Diastereoselectivity in oxetane synthesis can be achieved through substrate control, where existing stereocenters direct the formation of new ones, or through reagent control.

A classic example of substrate control is the stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols. acs.org Selective functionalization of either syn- or anti-diols leads to acetoxybromide intermediates that cyclize with inversion of stereochemistry, allowing access to specific diastereomers of the oxetane product. acs.org Sugars have also been employed as chiral starting materials to diastereoselectively form oxetanes. illinois.edu

Electrophilic halocyclization reactions are also effective. A recently developed method involves the platinum-catalyzed hydrosilylation of homopropargylic alcohols to form E-vinyl silanes, which then undergo a highly diastereoselective iodocyclization to produce tetrasubstituted oxetanes. qub.ac.uk This reaction proceeds with high levels of diastereoselectivity, yielding products where the substituents at the 1- and 3-positions are mutually trans. qub.ac.uk Oxidative cyclization of malonate Michael adducts has also been reported to selectively yield oxetane derivatives with high diastereoselectivity. acs.org

| Method | Key Substrate | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Substrate-Controlled Cyclization | syn- and anti-1,3-diols | AcBr, then base | - | Stereocontrolled | acs.org |

| Hydrosilylation-Iodocyclisation | Homopropargylic alcohol | 1. Pt catalyst, HSiR₃2. I₂, NaHCO₃ | 87 | High (trans) | qub.ac.uk |

| Alcohol C–H Functionalization | Pregnenolone (B344588) | Sulfonium salt, base | 44 | Full diastereoselectivity | acs.org |

| Electrophilic Halocyclization | Chiral Alkene | Evan's Auxiliary, NBS | - | Diastereoselective | illinois.edu |

Late-Stage Functionalization in the Synthesis of Complex Oxetane Derivatives

The ability to introduce an oxetane ring into a complex molecule during the final stages of a synthesis is highly valuable in drug discovery programs. nih.govnih.gov This approach, known as late-stage functionalization (LSF), allows for the rapid generation of analogs from advanced intermediates or approved drugs, expediting the optimization of molecular properties. nih.gov

A versatile methodology has been developed for the direct conversion of native sp³ alcohols into oxetanes under remarkably mild conditions. acs.org This has been successfully applied to the late-stage modification of complex molecules, including the one-step synthesis of an oxetane-containing bioactive steroid from testosterone. acs.org The reaction demonstrates broad applicability, as shown by the successful functionalization of complex alcohols like pregnenolone and galactose derivatives. acs.org

Another innovative LSF strategy involves a formal double C-H oxidation of prenyl groups, which are common motifs in natural products. nih.gov This exocyclic-strain-driven cross-metathesis reaction selectively converts the prenyl tag into an alkylidene oxetane, providing access to novel analogs of complex molecules without the need for pre-functionalization. nih.gov Ruthenium-catalyzed meta-C–H alkylation has also been highlighted as a powerful tool for LSF, where oxetane-containing fragments can be installed to modulate the biological properties of pharmaceuticals. nih.gov

| Complex Substrate | LSF Method | Resulting Derivative | Yield (%) | Reference |

| Pregnenolone | Alcohol C–H Functionalization | Oxetane derivative | 44 | acs.org |

| Testosterone | Alcohol C–H Functionalization | Bioactive steroid 3ab | - | acs.org |

| Prenylated Natural Products | Strain-Enabled Cross-Metathesis | Alkylidene Oxetanes | - | nih.gov |

Computational and Theoretical Investigations of 3 4 Bromo 2 Chlorophenoxy Oxetane

Quantum Chemical Studies (e.g., DFT, Ab Initio, MP2)

Quantum chemical studies are fundamental to predicting the molecular properties of 3-(4-Bromo-2-chlorophenoxy)oxetane. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed to provide a balance between computational cost and accuracy for molecules of this size.

The electronic properties of this compound are dictated by the interplay of the strained oxetane (B1205548) ring and the substituted aromatic system. Computational analysis focuses on understanding the distribution of electrons, the nature of chemical bonds, and the frontier molecular orbitals (FMOs).

The halogen substituents (bromine and chlorine) are electron-withdrawing through induction but can act as weak electron-donors through resonance. DFT calculations can precisely quantify these effects. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich phenoxy group, while the LUMO may be distributed across the aromatic ring and the C-Br and C-Cl bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller energy gap suggests higher polarizability and a greater ease of electronic excitation. nih.gov

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. The oxygen atom of the oxetane ring is expected to have a significant negative charge, making it a Lewis basic site, while the carbon atoms bonded to it are electrophilic.

Table 1: Calculated Electronic Properties of this compound Note: These are representative values based on typical DFT calculations for similar molecules.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311++G(d,p) |

Conformational analysis involves mapping the potential energy surface by systematically rotating the dihedral angles, particularly the C-C-O-C angle of the ether linkage connecting the two ring systems. This analysis identifies the low-energy conformers (rotamers) that are most likely to be populated at room temperature. lumenlearning.comlibretexts.org The stability of these conformers is governed by a balance of steric hindrance between the ortho-chloro group and the oxetane ring, and electronic interactions like hyperconjugation. libretexts.org

Table 2: Relative Energies of Key Conformers of this compound Note: Values are hypothetical, illustrating the expected outcome of a conformational scan.

| Conformer | Dihedral Angle (Coxetane-O-Caryl-Caryl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most stable, minimizes steric clash. |

| Gauche 1 | ~60° | 1.5 | Higher energy due to steric interaction. |

| Gauche 2 | ~-60° | 1.8 | Slightly higher energy due to ortho-chloro interaction. |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a predicted spectrum can be generated. researchgate.netnih.gov These calculations also provide the corresponding vibrational modes (e.g., stretching, bending, twisting), allowing for a detailed assignment of the peaks observed in experimental spectra. nih.gov

For this compound, key vibrational modes would include:

Oxetane Ring Modes: Symmetric and asymmetric C-O-C stretching and ring puckering vibrations. researchgate.net

Phenoxy Group Modes: Aryl C-O stretching, C-Cl stretching, and C-Br stretching.

Aromatic Ring Modes: C=C stretching and C-H bending vibrations.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. researchgate.net

Table 3: Correlation of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) Note: Experimental values are hypothetical for illustrative purposes.

| Vibrational Mode Assignment | Calculated Frequency (Scaled) | Hypothetical Experimental Frequency |

|---|---|---|

| Aryl C-H Stretch | 3080 | 3075 (IR) |

| Aromatic C=C Stretch | 1580 | 1575 (Raman) |

| Aryl-O Stretch | 1250 | 1245 (IR) |

| Oxetane C-O-C Asymmetric Stretch | 985 | 980 (IR) |

| Aryl-Cl Stretch | 750 | 748 (Raman) |

| Aryl-Br Stretch | 670 | 665 (Raman) |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for exploring the reactivity of this compound, particularly for reactions involving the strained oxetane ring.

The high ring strain of the oxetane moiety makes it susceptible to ring-opening reactions under acidic, basic, or nucleophilic conditions. magtech.com.cnresearchgate.netresearchgate.net Computational chemistry can be used to locate the transition state (TS) structures for these transformations. A transition state represents the highest energy point along a reaction coordinate and its geometry reveals the mechanism of bond breaking and forming. researchgate.net

For a nucleophilic ring-opening of the oxetane, calculations would likely reveal a transition state consistent with an SN2 mechanism, showing the incoming nucleophile and the departing oxygen atom in an almost linear arrangement with respect to the attacked carbon atom. researchgate.net The TS is characterized computationally by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

For the ring-opening of this compound, computational studies could compare the energy barriers for nucleophilic attack at the two different C-O bonds of the oxetane ring, thereby predicting the regioselectivity of the reaction. The steric hindrance from the phenoxy group and the electronic effects of the substituents would be key factors influencing this selectivity. magtech.com.cn

Table 4: Hypothetical Energy Profile for Nucleophilic Ring-Opening of Oxetane Note: Energies are relative to the separated reactants.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Oxetane + Nucleophile) | 0.0 |

| Transition State (TS) | +22.5 |

| Product (Ring-Opened Adduct) | -15.0 |

Solvent Effects on Reaction Mechanisms and Equilibrium

The solvent environment can profoundly influence the rates and outcomes of chemical reactions. ucsb.edu Computational chemistry provides powerful tools to dissect these effects by modeling the reaction at a molecular level. For a molecule like this compound, understanding solvent effects is key to predicting its behavior in synthesis and biological systems.

Two primary models are employed to simulate solvent effects: implicit and explicit solvent models. wikipedia.orgfiveable.me

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. fiveable.me This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. It is useful for calculating the solvation free energy of reactants, products, and transition states to estimate how a solvent will affect reaction kinetics and thermodynamic equilibria. ucsb.edursc.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. fiveable.me This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, explicit solvent models provide a more accurate and spatially resolved description of the solvation shell around the solute. wikipedia.orgacs.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models can also be used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent is treated with a less computationally intensive molecular mechanics force field. wikipedia.orgacs.org

By calculating the energy profile of a reaction in the gas phase and in different solvents, the activation energy (ΔG‡) and reaction energy (ΔG_rxn) can be determined. The difference in these values between the gas phase and a solvent provides the free energy of solvation, which quantifies the solvent's effect. For instance, a polar solvent might stabilize a polar transition state more than the reactants, thereby accelerating the reaction.

Table 1: Hypothetical Solvent Effects on a Nucleophilic Substitution Reaction Involving this compound This table is for illustrative purposes and shows the type of data that would be generated from a computational study.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Relative Rate Constant (k_rel) |

|---|---|---|---|

| Gas Phase | 1 | 25.0 | 1 |

| Hexane | 1.9 | 24.5 | 2.3 |

| Dichloromethane | 9.1 | 22.1 | 880 |

| Acetone | 21 | 20.5 | 1.5 x 10^4 |

| Acetonitrile | 37 | 19.8 | 5.0 x 10^4 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of this compound.

Conformational Dynamics of this compound in Different Environments

The this compound molecule possesses conformational flexibility due to the rotation around the ether linkage. The preferred conformations of this molecule can be influenced by its environment. MD simulations can be used to explore the conformational landscape of this molecule in various solvents. acs.org

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For a halogenated aromatic compound like this, it is crucial to use a force field that accurately models the interactions of the bromine and chlorine atoms, including potential halogen bonding. nih.govacs.orgunipi.it Polarizable force fields, which account for the electronic polarization of atoms, can provide a more accurate description of these interactions. nih.govacs.org

By running MD simulations in different solvent boxes (e.g., water, methanol, chloroform), one can determine the most stable conformers and the energy barriers between them. This information is valuable for understanding how the molecule's shape might change in different biological or chemical environments.

Table 2: Hypothetical Conformational Analysis of this compound in Different Solvents from MD Simulations This table is for illustrative purposes and shows the type of data that would be generated from an MD simulation study.

| Solvent | Major Conformer | Dihedral Angle (°)* | Population (%) |

|---|---|---|---|

| Chloroform | Anti | 175 | 75 |

| Gauche | 65 | 25 | |

| Water | Anti | 170 | 40 |

| Gauche | 70 | 60 | |

| Methanol | Anti | 172 | 55 |

| Gauche | 68 | 45 |

*Dihedral angle defined by C(aryl)-O-C(oxetane)-C(oxetane)

Protein-Ligand Interaction Simulations (where oxetane is a ligand component)

Oxetane rings are increasingly used in drug design as they can improve metabolic stability and aqueous solubility. Computational methods are essential for predicting how oxetane-containing ligands interact with protein targets. nih.gov MD simulations can be used to study the binding of this compound, or a larger molecule containing this fragment, to a protein's active site. researchgate.netnih.gov

These simulations can predict the preferred binding pose of the ligand, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with amino acid residues, and estimate the binding free energy. frontiersin.org This information is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Table 3: Hypothetical Binding Free Energy Components of this compound with a Target Protein from MD Simulations This table is for illustrative purposes and shows the type of data that would be generated from a protein-ligand simulation study.

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -6.5 |

| Electrostatic Energy | -4.2 |

| Polar Solvation Energy | +5.8 |

| Nonpolar Solvation Energy | -1.5 |

| Total Binding Free Energy (ΔG_bind) | -6.4 |

Computational Approaches to Structure Elucidation and Stereochemistry

Computational methods are invaluable for confirming the structure and determining the stereochemistry of newly synthesized compounds.

NMR Chemical Shift Prediction and Analysis

Quantum chemical calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. smu.edu The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for this purpose. mdpi.com By comparing the calculated NMR spectrum with the experimental one, the proposed structure can be validated.

The accuracy of the predicted chemical shifts depends on the chosen level of theory, basis set, and the inclusion of solvent effects. nih.gov For a molecule like this compound, it is important to use a computational method that can handle the electronic effects of the halogen substituents.

Table 4: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes and shows the type of data that would be generated from an NMR prediction study.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (C-O) | 155.2 | 155.5 | -0.3 |

| C2 (C-Cl) | 125.8 | 126.0 | -0.2 |

| C3 | 131.5 | 131.3 | +0.2 |

| C4 (C-Br) | 118.9 | 119.1 | -0.2 |

| C5 | 134.7 | 134.5 | +0.2 |

| C6 | 115.6 | 115.8 | -0.2 |

| Oxetane-CH-O | 75.3 | 75.1 | +0.2 |

Stereochemical Assignment through Computational Methods

For molecules with stereocenters, computational methods can be used to assign the relative and absolute stereochemistry. This is often done by calculating the NMR parameters or chiroptical properties (like electronic circular dichroism, ECD) for all possible stereoisomers and comparing them to the experimental data. nih.govresearchgate.net

Computer-Assisted Structure Elucidation (CASE) systems integrate computational tools with experimental data to automate the process of structure determination. rsc.orgacs.org For flexible molecules, computational methods can be combined with experimental data from Nuclear Overhauser Effect (NOE) spectroscopy to determine the through-space proximity of protons, which helps to define the molecule's three-dimensional structure and relative stereochemistry. biorxiv.orgnih.gov

Table 5: Hypothetical Data for Stereochemical Assignment of a Derivative of this compound with a Chiral Center This table is for illustrative purposes and shows the type of data used for stereochemical assignment.

| Stereoisomer | Calculated Specific Rotation [α]_D | Key Calculated NOE Distance (Å) | Experimental NOE |

|---|---|---|---|

| (R) | +25.4 | H_a - H_b = 2.8 | Strong |

Applications of Oxetane Derivatives in Organic Synthesis and Medicinal Chemistry Research

Oxetanes as Versatile Synthetic Intermediates and Building Blocks

Oxetanes are recognized as versatile building blocks, primarily due to the inherent ring strain of the four-membered ether, which facilitates a variety of ring-opening and functionalization reactions. beilstein-journals.orgnih.gov This reactivity allows them to serve as precursors to a wide array of more complex molecular architectures. eurjchem.com The synthesis of the oxetane (B1205548) core itself can be achieved through several methods, including intramolecular Williamson etherification of 1,3-diols or their derivatives, and photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction. acs.orgbeilstein-journals.orgnih.gov

The derivatization of readily available building blocks like 3-oxetanone (B52913) has become a common strategy for accessing a diverse range of 3-substituted and 3,3-disubstituted oxetanes. nih.govchemrxiv.orgresearchgate.net These functionalized oxetanes can then be incorporated into larger molecules, imparting unique structural and physicochemical properties. researchgate.netrsc.org

The strained nature of the oxetane ring makes it an excellent precursor for the synthesis of larger, more complex heterocyclic systems. beilstein-journals.orgnih.gov Ring-expansion reactions, driven by the release of ring strain, can be used to convert oxetanes into five- or six-membered heterocycles. For instance, the reaction of oxetanes with various nucleophiles under appropriate catalytic conditions can lead to the formation of tetrahydrofurans, tetrahydropyrans, and other related heterocyclic structures. This reactivity has been exploited in the total synthesis of several natural products. beilstein-journals.orgeurjchem.com

Furthermore, functionalized oxetanes can serve as key intermediates in multi-step synthetic sequences leading to complex polycyclic systems. The oxetane moiety can be carried through several synthetic steps before a planned ring-opening or rearrangement reaction is triggered to construct a more intricate heterocyclic core. beilstein-journals.org

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery. Oxetanes have emerged as valuable precursors for the generation of chiral synthons. acs.org The asymmetric synthesis of oxetanes can be achieved through various methods, including the use of chiral catalysts in cyclization reactions or the derivatization of chiral starting materials like sugars. acs.org

Once formed, these chiral oxetanes can undergo stereospecific ring-opening reactions. The desymmetrization of prochiral 3-substituted and 3,3-disubstituted oxetanes using chiral catalysts has proven to be a powerful strategy for accessing valuable chiral building blocks with high enantiomeric excess. acs.orgnsf.gov These chiral synthons, containing one or more stereocenters, can then be elaborated into a wide range of enantiomerically pure molecules, including active pharmaceutical ingredients. acs.orgnih.gov

Oxetane Scaffolds in Medicinal Chemistry Design

In the realm of medicinal chemistry, the oxetane ring has garnered significant attention as a "magic" fragment that can be incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. acs.orgnih.gov The introduction of an oxetane motif can enhance aqueous solubility, reduce lipophilicity, improve metabolic stability, and modulate the basicity of nearby functional groups, all without significantly increasing the molecular weight. acs.orgacs.orgnih.gov

One of the most powerful applications of the oxetane scaffold in medicinal chemistry is its use as a bioisostere—a chemical substituent that can replace another group within a bioactive molecule without significantly altering its biological activity, but potentially improving its drug-like properties. nih.govnih.gov

The oxetane ring is an effective bioisostere for the carbonyl group found in ketones, esters, and amides. acs.orgnih.govcambridgemedchemconsulting.comnih.gov The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen, allowing it to maintain key interactions with biological targets. acs.org However, unlike carbonyl groups, which can be susceptible to metabolic reduction or can lead to epimerization at adjacent stereocenters, the oxetane ring is generally more metabolically stable. acs.org This replacement can lead to compounds with improved pharmacokinetic profiles. cambridgemedchemconsulting.com For example, 3-hydroxyoxetanes have been investigated as potential bioisosteres for carboxylic acids. nih.govrsc.org

Compound Data

Influence on Molecular Properties Relevant to Drug Design

The incorporation of an oxetane ring, such as the one present in 3-(4-Bromo-2-chlorophenoxy)oxetane, into molecular scaffolds is a strategic decision in modern medicinal chemistry. This four-membered heterocycle is not merely a passive linker but an active modulator of a molecule's physicochemical properties, which are critical for its efficacy and behavior as a potential drug candidate. drugbank.comacs.org The unique structural and electronic features of the oxetane ring allow it to influence molecular shape, hydrogen bonding capacity, and the local electronic environment. nih.govacs.org

Role in Modulating Molecular Shape and Three-Dimensionality

The oxetane moiety is a powerful tool for increasing the three-dimensionality of a molecule. drugbank.comnih.gov Composed of sp³-hybridized carbon atoms, the oxetane ring introduces a defined, non-planar geometry into what might otherwise be a flat and rigid structure. nih.gov This increased three-dimensionality can be crucial for improving aqueous solubility and for exploring new chemical space, which can lead to enhanced biological activity and better intellectual property protection. nih.govacs.org

The oxetane ring in this compound imparts a specific conformational rigidity. acs.org While the parent oxetane is nearly planar, the addition of substituents can lead to a more puckered conformation, influencing the spatial arrangement of the entire molecule. nih.gov This conformational locking effect can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation for binding to a biological target, such as an enzyme or receptor. acs.orgnih.gov For instance, in the well-known natural product Taxol, the oxetane ring is believed to act as a conformational lock, rigidifying the structure for its interaction with microtubules. acs.org

| Feature | Influence of the Oxetane Ring | Source |

| Hybridization | sp³-hybridized carbons | nih.gov |

| Molecular Shape | Increased three-dimensionality, non-planar geometry | drugbank.comnih.gov |

| Conformation | Can act as a conformational lock, inducing puckering | acs.orgnih.gov |

| Drug Design Impact | Improved solubility, exploration of new chemical space | nih.govacs.org |

Modulation of Hydrogen Bonding Capabilities

The oxygen atom within the oxetane ring is a potent hydrogen bond acceptor. nih.govacs.org The strained C-O-C bond angle in the four-membered ring exposes the lone pairs of electrons on the oxygen atom, making them more available for forming hydrogen bonds compared to less strained cyclic ethers. acs.orgnih.gov This enhanced hydrogen bonding capability is a significant advantage in drug design, as it can facilitate stronger and more specific interactions with biological targets.

Experimental observations have confirmed that oxetanes are more effective hydrogen bond acceptors than other cyclic ethers and can compete with many carbonyl functional groups, such as those in ketones and esters. acs.orgnih.gov In the context of this compound, the ether linkage to the substituted phenyl ring and the oxetane's own oxygen atom provide multiple points for potential hydrogen bonding interactions, which can be critical for its biological activity.

| Functional Group | Hydrogen Bonding Capacity | Source |

| Oxetane Oxygen | Excellent hydrogen bond acceptor | acs.orgnih.govacs.org |

| Comparison to other ethers | More effective H-bond acceptor | acs.orgnih.gov |

| Comparison to carbonyls | Competes with ketones and esters as an H-bond acceptor | acs.orgnih.gov |

Impact on Local Electronic Environment (e.g., pKa modulation of adjacent amines)

The oxetane ring exerts a strong inductive electron-withdrawing effect, which can significantly alter the electronic properties of adjacent functional groups. nih.govacs.org This is particularly relevant for the modulation of the basicity (pKa) of nearby amine groups. The tactical placement of an oxetane ring can substantially reduce the pKa of an amine, which can be a crucial strategy for overcoming issues related to high basicity in drug candidates, such as poor selectivity or adverse off-target effects. nih.govnih.gov

Research has shown that the pKa-lowering effect is most pronounced when the oxetane is positioned alpha to the amine, with a reduction of approximately 2.7 pKa units. nih.gov This effect, while decreasing with distance, is still observable when the oxetane is in the beta (a decrease of ~1.9 units) or gamma (a decrease of ~0.7 units) position. nih.gov In a molecule like this compound, if it were to be further functionalized with an amino group, the position of this group relative to the oxetane ring would be a key determinant of its basicity and, consequently, its pharmacokinetic and pharmacodynamic properties. acs.orgnih.gov

| Position of Amine relative to Oxetane | Approximate pKa Reduction (units) | Source |

| Alpha (α) | 2.7 | nih.gov |

| Beta (β) | 1.9 | nih.gov |

| Gamma (γ) | 0.7 | nih.gov |

| Delta (δ) | 0.3 | nih.gov |

Development of Novel Functional Materials Incorporating Oxetane Motifs

The unique reactivity of the oxetane ring, particularly its propensity for ring-opening polymerization, makes it a valuable building block for the creation of novel functional materials. acs.orgcambridge.org The high ring strain of oxetanes, comparable to that of epoxides, allows for their polymerization under various conditions, leading to polymers with distinct and desirable properties. cambridge.orgtoagosei.co.jp

Photo-curable Polymers and Oligomers

Oxetanes are highly effective monomers in photo-initiated cationic polymerization, a process widely used in the production of coatings, adhesives, and inks. cambridge.orgtoagosei.co.jpjst.go.jp The polymerization of oxetanes can be initiated by photogenerated acids, leading to the rapid formation of cross-linked polymer networks. cambridge.org These photo-curable systems offer several advantages, including high curing speeds, low energy consumption, and solvent-free formulations.

In comparison to the more traditional epoxy-based systems, oxetane-based formulations can exhibit faster polymerization rates and improved performance characteristics. toagosei.co.jp The incorporation of oxetane monomers into photo-curable polymers can enhance the flexibility of the cured film and, in the case of difunctional oxetanes, improve solvent resistance. jst.go.jp The development of new oxetane monomers and co-polymerization with other cyclic ethers, such as epoxides, allows for the fine-tuning of the properties of the resulting materials for specific applications. cambridge.orgjst.go.jp

Advanced Materials with Oxetane-Derived Architectures

The versatility of oxetane chemistry extends beyond photo-curable systems to the development of a broader range of advanced materials. For instance, oxetane-containing liquid crystals can be polymerized to create liquid crystalline networks (LCNs) and elastomers (LCEs). tue.nl These materials can exhibit unique properties, such as shape-memory effects and responsiveness to external stimuli like light and heat, making them suitable for applications in soft robotics and responsive surfaces. tue.nl

The anionic ring-opening polymerization of functionalized oxetanes, such as those with hydroxyl groups, can lead to the formation of hyperbranched polyethers. researchgate.net These complex, three-dimensional architectures can possess a high density of functional groups, making them interesting for a variety of applications. Furthermore, the ability to perform addition reactions on the oxetane ring allows for the chemical modification of polymers, enabling the synthesis of a wide array of functional polymers with tailored properties. cambridge.orgresearchgate.netradtech-europe.com

Structure-Activity Relationship (SAR) Studies on Oxetane-Containing Compounds

The oxetane moiety is prized for its unique combination of features: it is a small, polar, and three-dimensional structure. rsc.orgrsc.org These characteristics allow it to serve as a valuable isostere for other common chemical groups, such as gem-dimethyl or carbonyl groups, often leading to improved drug-like properties. The introduction of an oxetane ring can significantly enhance aqueous solubility, metabolic stability, and target-binding affinity while modulating lipophilicity.

Research has shown that the substitution pattern on the oxetane ring is a critical determinant of a compound's stability and activity. For instance, 3,3-disubstituted oxetanes are noted for their enhanced stability, making them a favored scaffold in drug design. The position of the oxetane ring within a molecule also plays a crucial role. When placed adjacent to a basic functional group, the electron-withdrawing nature of the oxetane's oxygen atom can lower the pKₐ of the amine, which can be advantageous for optimizing a drug's pharmacokinetic profile. rsc.org

Detailed SAR investigations across various therapeutic targets have provided concrete evidence of the benefits of oxetane incorporation. In the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and matrix metalloproteinase-13 (MMP-13), the replacement of other cyclic or acyclic fragments with an oxetane ring has led to compounds with superior potency, selectivity, and pharmacokinetic properties. For example, in studies on MMP-13 inhibitors, replacing a methyl group with an oxetane unit resulted in significantly improved metabolic stability and aqueous solubility while maintaining high inhibitory potency.

Furthermore, the oxetane ring can directly participate in interactions with the biological target. Its oxygen atom can act as a hydrogen bond acceptor, or the entire ring can serve as a conformational lock, orienting other parts of the molecule for optimal binding. In some instances, the oxetane moiety has been observed to chelate metal ions within the active site of metalloenzymes, contributing to both potency and selectivity.

The stereochemistry of oxetane-containing compounds can also be a decisive factor in their biological activity. In the optimization of certain inhibitors, one enantiomer of a chiral oxetane derivative has been shown to be significantly more potent than the other, highlighting the importance of the three-dimensional arrangement of atoms for effective target engagement.

The table below summarizes the key findings from SAR studies on various oxetane-containing compounds, illustrating the impact of structural modifications on their properties.

| Compound Class | Structural Modification | Observed Effect on Properties | Reference |

| IDO1 Inhibitors | Introduction of an oxetane ring | Improved potency, off-target profile, and metabolic stability | |

| MMP-13 Inhibitors | Replacement of a methyl group with an oxetane unit | Maintained potency, significantly improved metabolic stability and solubility | |

| General | Placement of an oxetane ring near a basic amine | Reduction of the amine's pKₐ | rsc.org |

| General | Use of a 3,3-disubstitution pattern on the oxetane | Enhanced chemical stability | |

| Chiral Inhibitors | Introduction of a stereocenter at the oxetane substituent | One enantiomer showed a significant increase in potency |

These examples underscore the versatility of the oxetane motif as a tool for medicinal chemists to systematically optimize the properties of lead compounds and develop novel therapeutics with improved profiles.

Q & A

Q. What synthetic methodologies are effective for preparing halogenated oxetane derivatives like 3-(4-Bromo-2-chlorophenoxy)oxetane?

The synthesis of halogenated oxetanes often involves nucleophilic substitution or Michael addition reactions. For example, 3-(Nitromethylene)oxetane derivatives are synthesized via 1,4-selective aza-Michael additions with tetrazoles or other nucleophiles under mild conditions . For bromo-/chloro-substituted derivatives, substitution reactions on pre-functionalized oxetane rings (e.g., using bromophenols) are viable. Key steps include:

- Substrate preparation : Start with oxetan-3-one or commercial 3-(nitromethylene)oxetane.

- Halogenation : Introduce bromo/chloro groups via electrophilic aromatic substitution or coupling reactions.

- Purification : Use column chromatography or recrystallization to isolate isomers (e.g., N1 vs. N2 isomers in tetrazole derivatives) .

Q. How can thermal stability and decomposition profiles of halogenated oxetanes be experimentally assessed?

Thermal behavior is evaluated using:

- Differential Scanning Calorimetry (DSC) : Determines melting points and decomposition temperatures. For example, compound 2A melts at 94°C and decomposes at 182–185°C .

- Thermogravimetric Analysis (TGA) : Measures mass loss during heating.

- Bond dissociation energy (BDE) calculations : Gaussian 16 at CBS-4M level identifies weak bonds (e.g., C–NO₂ in nitro derivatives triggers decomposition at ~160–165°C) .

Q. What spectroscopic techniques are critical for characterizing halogenated oxetanes?

- NMR Spectroscopy : ¹H/¹³C/¹⁴N NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing N1 vs. N2 isomers in tetrazole derivatives) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., oxetane ring distortions up to 10.11° in compound 5) .

- Elemental Analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental sensitivity data?

Discrepancies arise due to crystal defects or environmental factors. For example:

- Hirshfeld Surface Analysis : Predicts sensitivity by quantifying intermolecular interactions. Compound 2A showed high O–H/N–H interactions (indicating low sensitivity), yet experimental friction sensitivity was 360 N .

- EXPLO5 V6.04 : Calculates detonation velocity (VOD) and pressure (P). Compound 4 had a calculated VOD of 7452 m/s but lower experimental stability due to C–NO₂ bond cleavage .

- Mitigation : Combine computational predictions with small-scale sensitivity tests (e.g., BAM impact/friction tests) .

Q. What strategies optimize the balance between energy density and safety in halogenated oxetanes?

- Functional group substitution : Replace nitro groups with amino groups to enhance thermal stability (ΔHf reduction from 487.9 kJ/mol to <400 kJ/mol) .

- Isomer control : N1 isomers (e.g., 2B, 3B) exhibit higher density and VOD than N2 isomers .

- Polymerization : Develop copolymers (e.g., polyoxetanes) to reduce sensitivity while maintaining performance .

Q. How do crystal packing and intermolecular interactions influence sensitivity in halogenated oxetanes?

- Layer stacking : Alternating oxetane and tetrazole layers (spacing: 0.483 Å) in compound 5 reduce shear susceptibility .

- Hirshfeld 2D fingerprinting : High H–H contact ratios (>60%) correlate with low sensitivity, as seen in compound 3A (FS: 360 N) .

- C–X bond angles : Distorted oxetane rings (e.g., 91.9° in compound 5) increase strain but improve detonation performance .

Q. Can halogenated oxetanes serve as primary explosives? What experimental criteria must they meet?

Compound 4 demonstrated near-primary explosive behavior but failed strict criteria:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.